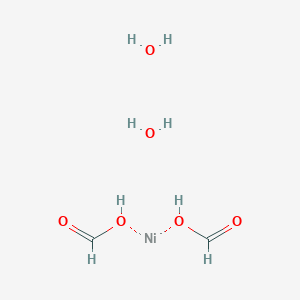

Nickel formate dihydrate

Description

Significance of Nickel(II) Formate (B1220265) Dihydrate in Coordination Chemistry and Materials Science

Nickel(II) formate dihydrate, with the chemical formula Ni(HCOO)₂·2H₂O, is a green crystalline solid that holds considerable importance in the fields of coordination chemistry and materials science. laboratorynotes.comcymitquimica.com It is a member of the isomorphous series of divalent first-row transition metal formates. iucr.org Its significance stems primarily from its utility as a precursor material. laboratorynotes.comchemicalbook.com

In materials science, nickel(II) formate dihydrate is highly valued for its thermal decomposition properties. laboratorynotes.com When heated, it decomposes to produce finely divided, highly pure metallic nickel powder or nickel-based materials. laboratorynotes.comcam.ac.uk This makes it an attractive and low-cost precursor for the production of nickel catalysts, which are used in hydrogenation reactions, and for creating materials for fuel cell electrodes and sintered metal applications. laboratorynotes.comchemicalbook.com The decomposition process allows for the formation of catalytically active nickel nanoparticles with controllable and narrow size distributions. cam.ac.uk For instance, the thermal decomposition of nickel formate dihydrate has been employed to synthesize double-walled carbon nanotubes (DWNTs) with high thermal stability. psu.edu It is also used in the preparation of nickel aluminate spinel, a material of interest in catalysis. researchgate.net

In coordination chemistry, the structure of nickel(II) formate dihydrate serves as a notable example of a coordination polymer. The formate anions act as bridging ligands, connecting nickel centers to form an extended three-dimensional framework. iucr.orgtuwien.at This ability to form extended networks makes it a subject of study for designing crystalline materials and coordination polymers. laboratorynotes.com The compound features two distinct nickel(II) cation environments, both with distorted octahedral coordination, which are linked together by the formate bridges. iucr.orgresearchgate.net Its solubility in water facilitates its use in various chemical applications, including as a Lewis acid in coordination chemistry. cymitquimica.com

Historical Context of Nickel Formate Research

Research into nickel formate has progressed from fundamental structural analysis to detailed investigations of its chemical and physical properties, particularly its thermal behavior.

The crystal structure of this compound was first determined by Krogmann & Mattes in 1963 using Weissenberg film data. iucr.orgtuwien.at This initial study established the compound's monoclinic crystal system and the basic coordination environment of the nickel ions. tuwien.atwikipedia.org It identified that the structure contains two types of octahedrally coordinated Ni²⁺ cations. iucr.org

More recently, the crystal structure was redetermined with higher precision using modern charge-coupled device (CCD) data. iucr.orgtuwien.at This redetermination confirmed the earlier findings but provided significantly improved accuracy. iucr.org Crucially, it allowed for the unambiguous location of the hydrogen atoms, which had not been possible with the older film data. tuwien.atiucr.org This led to a detailed description of the hydrogen-bonding pattern within the crystal, showing that O—H···O hydrogen bonds of medium strength between the water molecules and formate oxygen atoms help to consolidate the three-dimensional framework. iucr.orgresearchgate.net

Interactive Table: Crystallographic Data for Nickel(II) Formate Dihydrate

| Parameter | Value | Reference |

| Chemical Formula | [Ni(CHO₂)₂(H₂O)₂] | iucr.org |

| Molar Mass | 184.78 g/mol | iucr.org |

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2/c | researchgate.net |

| a | 8.5951 (1) Å | iucr.org |

| b | 7.0688 (5) Å | iucr.org |

| c | 9.2152 (2) Å | iucr.org |

| β | 97.41 (1)° | iucr.org |

| Z (Formula units per cell) | 4 | researchgate.net |

| Density (calculated) | 2.228 Mg/m³ | researchgate.net |

The thermal decomposition of this compound has been a subject of numerous kinetic studies. sciencemadness.org Investigations using techniques such as differential thermal analysis (DTA) and thermogravimetry (TG) have shown that the decomposition in air proceeds in two distinct steps. sciencemadness.orgresearchgate.net

The first step is a dehydration process, occurring at around 130-180°C, where the two water molecules of hydration are lost. wikipedia.orgsciencemadness.org This corresponds to an endothermic peak in the DTA curve and a weight loss of approximately 19.2% in the TG curve. sciencemadness.org The anhydrous salt, Ni(HCOO)₂, is formed as an intermediate. chemicalbook.com

The second step involves the decomposition of the anhydrous nickel formate. sciencemadness.orgresearchgate.net In an air atmosphere, this step is an exothermic process occurring at around 240°C, leading to the formation of nickel oxide (NiO). sciencemadness.org When heated in a vacuum or an inert atmosphere to around 300°C, the decomposition yields pure, finely divided nickel metal along with gaseous byproducts like carbon dioxide and hydrogen. laboratorynotes.comwikipedia.org Kinetic analysis of the isothermal thermogravimetric data suggests the dehydration step is best described by phase boundary models, while the second decomposition step aligns with a branching nucleation model. researchgate.net Scanning electron microscopy (ESM) studies have revealed the morphological changes that accompany the decomposition, showing that dehydration leads to a rounding of the crystal edges, and the final NiO product consists of aggregates of small cubes with a significantly reduced particle size compared to the original crystals. researchgate.net

Interactive Table: Thermal Decomposition Stages of Ni(HCOO)₂·2H₂O in Air

| Stage | Process | Temperature Range (°C) | DTA Peak | Products | Reference |

| 1 | Dehydration | ~180 | Endothermic | Ni(HCOO)₂ + 2H₂O | sciencemadness.org |

| 2 | Decomposition & Oxidation | ~240 | Exothermic | NiO + gaseous byproducts | sciencemadness.org |

Properties

Molecular Formula |

C2H8NiO6 |

|---|---|

Molecular Weight |

186.77 g/mol |

IUPAC Name |

formic acid;nickel;dihydrate |

InChI |

InChI=1S/2CH2O2.Ni.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2 |

InChI Key |

JNNPXNWKTPYKED-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.O.O.[Ni] |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Ii Formate Dihydrate

Solution-Based Preparation Techniques

The majority of synthetic routes to nickel(II) formate (B1220265) dihydrate involve reactions conducted in a solution phase, which allows for controlled crystallization of the final product. These methods are generally favored for their ability to produce a high-purity product.

Metathetical Reactions from Nickel Salts and Metal Formates

A common and traditional method for preparing nickel(II) formate dihydrate involves a metathetical, or double displacement, reaction. acs.orgacs.org This process typically utilizes a water-soluble nickel salt, such as nickel(II) sulfate (B86663), which is reacted with a soluble metal formate, like sodium formate. ugr.eswikipedia.orggoogle.com

The underlying principle of this method is the precipitation of the less soluble nickel(II) formate from the aqueous solution, while a more soluble byproduct, in this case, sodium sulfate, remains in the solution. google.com To achieve a substantial yield, the reaction is often carried out in hot, concentrated solutions. google.com For instance, one procedure involves dissolving nickel sulfate (280 lbs) in boiling water (250 lbs) and separately dissolving sodium formate (160 lbs) in boiling water (150 lbs). google.com After mixing the filtered solutions, the mixture is boiled and concentrated. google.com The nickel formate precipitates and can be separated by hot filtration to prevent the co-precipitation of sodium sulfate, which crystallizes at lower temperatures. google.com The resulting nickel formate is then washed with cold water to remove any remaining sodium sulfate. google.com

While this method is effective, a notable drawback is the potential for contamination of the final product with byproduct salts. google.com

Crystallization from Aqueous Solutions of Formic Acid with Nickel Precursors

An alternative and often preferred set of methods for synthesizing nickel(II) formate dihydrate involves the direct reaction of various nickel-containing precursors with formic acid. acs.orgacs.orgprimaryinfo.com These methods are advantageous as they typically yield a purer product compared to metathetical reactions. acs.orgprimaryinfo.com The general approach involves dissolving the nickel precursor in formic acid, followed by evaporation or crystallization to obtain the dihydrate salt. chemicalbook.com

The reaction of nickel(II) carbonate with formic acid is a frequently employed synthetic route. ugr.esprimaryinfo.comsmolecule.com In this process, nickel carbonate is dissolved in an aqueous solution of formic acid. chemicalbook.com The reaction proceeds with the evolution of carbon dioxide gas, leading to the formation of nickel formate in the solution. The nickel(II) formate dihydrate can then be obtained by evaporation of the resulting solution. chemicalbook.com This method has been a cornerstone of commercial production for many years. google.com

Nickel(II) oxide can also be used as a starting material for the synthesis of nickel formate. smolecule.comsmolecule.com The reaction involves the direct interaction of nickel oxide with formic acid to produce nickel formate. smolecule.com

Similar to the carbonate and oxide methods, nickel(II) hydroxide (B78521) serves as a suitable precursor for the preparation of nickel(II) formate dihydrate. ugr.eswikipedia.org The nickel hydroxide is dissolved in formic acid, leading to a neutralization reaction that forms nickel formate and water. wikipedia.org

The reaction is as follows: Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O wikipedia.org

Preparation via Nickel Acetate (B1210297) and Formic Acid Reaction

A particularly advantageous method for preparing nickel(II) formate dihydrate involves the reaction of an aqueous solution of nickel(II) acetate with formic acid. acs.orgacs.org This technique is reported to yield a purer product than metathetical reactions and offers a more straightforward work-up process compared to crystallization from formic acid with other nickel precursors. acs.orgprimaryinfo.com

The higher solubility of nickel acetate in water compared to nickel formate allows for a significant reduction in the volume of the solution that needs to be handled. acs.orgprimaryinfo.com A typical microscale preparation involves dissolving nickel acetate tetrahydrate (500 mg) in water (2 mL) with gentle heating. acs.org To this warm, clear green solution, 99% formic acid (1 mL) is added. acs.org Upon cooling and the addition of ethanol, a light green microcrystalline precipitate of nickel(II) formate dihydrate is formed, which can then be filtered, washed, and dried. acs.org This procedure can result in a high yield of approximately 86%. acs.org

Data Tables

Table 1: Comparison of

| Synthetic Method | Nickel Precursor | Reagent | Key Advantages | Key Disadvantages |

| Metathetical Reaction | Nickel(II) Sulfate | Sodium Formate | Utilizes readily available materials. | Potential for byproduct salt contamination. google.com |

| Crystallization | Nickel(II) Carbonate | Formic Acid | Produces a high-purity product. chemicalbook.comgoogle.com | Involves handling of a solid precursor. |

| Crystallization | Nickel(II) Oxide | Formic Acid | Direct reaction to form the desired product. smolecule.com | Reaction kinetics may vary. |

| Crystallization | Nickel(II) Hydroxide | Formic Acid | Clean reaction with water as the only byproduct. wikipedia.org | Requires preparation or sourcing of nickel hydroxide. |

| Reaction with Acetate | Nickel(II) Acetate | Formic Acid | High purity of product, easier work-up. acs.orgprimaryinfo.com | Requires an additional organic precursor. |

Advantages in Product Purity and Work-Up Efficiency

The choice of synthetic route has a significant impact on the purity of the final product and the efficiency of the post-reaction work-up.

Purity: The reaction of nickel(II) carbonate or hydroxide with formic acid is a straightforward acid-base reaction that yields nickel formate dihydrate and, as by-products, water and (in the case of the carbonate) carbon dioxide gas. wikipedia.org This method is advantageous because the gaseous by-product escapes from the reaction mixture, and the other by-product is the solvent, which simplifies purification and can lead to a high-purity product. In contrast, historical commercial preparation involving the precipitation of nickel carbonate from nickel sulfate followed by a reaction with formic acid often resulted in a product contaminated with by-product salts, with purity levels seldom exceeding 99%. google.com A method reacting nickel acetate with formic acid is noted to yield a purer product than metathetical reactions. acs.orgprimaryinfo.com The direct reaction of nickel metal with formic acid under specific conditions has been shown to produce this compound with a purity of 99.9%. google.com

Work-Up Efficiency: The work-up for the synthesis involving nickel carbonate or hydroxide is generally efficient. acs.org The process typically involves filtering the resulting solution to remove any unreacted starting material, followed by crystallization. acs.org The reaction of nickel acetate with formic acid is considered to have an easier work-up compared to crystallization from the reaction of nickel carbonate or hydroxide. acs.orgprimaryinfo.com This is because the nickel acetate starting material is much more soluble in water than the nickel formate product, which reduces the total volume of the solution that needs to be handled during the process. acs.orgprimaryinfo.com

| Starting Material | Reactant | Key Advantages | Reference |

|---|---|---|---|

| Nickel(II) Hydroxide | Formic Acid | Simple acid-base reaction; by-product is water, simplifying purification. | wikipedia.org |

| Nickel(II) Carbonate | Formic Acid | Gaseous CO2 by-product escapes; leads to a clean reaction. | acs.org |

| Nickel(II) Acetate | Formic Acid | Yields a purer product than metathesis; easier work-up due to solubility differences. | acs.org |

| Nickel Metal | Formic Acid | Can produce very high purity (99.9%) product under optimized conditions. | google.com |

Solvothermal Synthesis Approaches

Solvothermal synthesis is an advanced method utilized for preparing crystalline materials from substances in a heated and pressurized solvent. This technique has been applied to the synthesis of metal formates to obtain specific crystalline phases, including anhydrous forms. kit.edu

For nickel formate, research has shown that recrystallizing this compound from formic acid under solvothermal conditions can yield new crystalline structures. kit.edu In one study, this approach led to the formation of an isomorphous framework metal formate, α-MFA·1/3HCO2H·1/3H2O (where M can be Co, Fe, Zn, Mg, or Ni). kit.edu However, the resulting nickel analogue was found to be highly unstable when removed from its mother liquor. kit.edu The general principle, as demonstrated with analogous compounds like zinc formate, involves using elevated temperatures and pressures to facilitate the formation of single crystals, which are essential for detailed structural analysis. This method allows for the generation of materials with potentially different physical properties compared to their hydrated counterparts.

Crystallization and Growth of Single Crystals for Structural Analysis

The generation of high-quality single crystals is paramount for the unambiguous determination of a compound's crystal structure via X-ray diffraction.

For nickel(II) formate dihydrate, single crystals suitable for structural redetermination have been successfully grown by a slow crystallization method. researchgate.net In this process, crystals were harvested from a saturated aqueous solution of nickel formate that was stored in a sealed glass container for several months. researchgate.net This slow evaporation technique allows for the gradual and orderly arrangement of molecules into a well-defined crystal lattice. researchgate.net

The crystal structure of Ni(HCOO)₂·2H₂O has a monoclinic symmetry. wikipedia.orgresearchgate.net A modern redetermination using CCD data provided a more precise structure and allowed for the positions of the hydrogen atoms to be identified, which was crucial for describing the hydrogen-bonding network. researchgate.net The structure features two distinct Ni²⁺ cations, both located on inversion centers and having an octahedral coordination geometry. researchgate.net One nickel ion is coordinated to the oxygen atoms of six different formate anions, while the second nickel ion is bound to four water molecules and two formate oxygen atoms. researchgate.net This arrangement creates a three-dimensional framework, which is further consolidated by medium-strength hydrogen bonds between the water molecules and formate oxygen atoms. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.orgresearchgate.net |

| Space Group (redetermined) | P21/n | kit.edu |

| Coordination Geometry | Octahedral | researchgate.net |

| Growth Method | Slow crystallization from saturated aqueous solution | researchgate.net |

Crystallographic and Structural Characterization of Nickel Ii Formate Dihydrate

High-Resolution Crystal Structure Determination

Modern crystallographic techniques, particularly those using charge-coupled device (CCD) data collection, have enabled a precise redetermination of the crystal structure of nickel(II) formate (B1220265) dihydrate, superseding earlier analyses based on film data. iucr.orgtuwien.atresearchgate.net This has allowed for a more accurate description of atomic positions, including those of hydrogen atoms, which is crucial for a detailed understanding of the hydrogen-bonding network. iucr.orgtuwien.atresearchgate.net

Nickel(II) formate dihydrate crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. smolecule.comwikipedia.org Extensive analysis has identified its space group as P2₁/c. iucr.orgresearchgate.netsmolecule.com The unit cell contains four formula units (Z = 4). iucr.org High-precision measurements at a temperature of 100 K have established the following unit cell dimensions:

a = 8.5806(4) Å

b = 7.0202(3) Å

c = 9.2257(4) Å

β = 97.551(1)° iucr.org

The volume of the unit cell is 550.91(4) ų. smolecule.com

Table 1: Crystallographic Data for Nickel(II) Formate Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5806(4) |

| b (Å) | 7.0202(3) |

| c (Å) | 9.2257(4) |

| β (°) | 97.551(1) |

| Volume (ų) | 550.91(4) |

| Z | 4 |

Data sourced from a 2018 redetermination study. iucr.org

The crystal structure of nickel(II) formate dihydrate features two distinct nickel(II) cation sites, both located on crystallographic inversion centers. iucr.orgtuwien.atresearchgate.net These two sites, often designated as Ni1 and Ni2, are distinguished by their unique coordination environments. iucr.orgresearchgate.net The Ni1 cation is located at Wyckoff position 2b, while the Ni2 cation is at Wyckoff position 2a. iucr.org

Both Ni1 and Ni2 cations exhibit a distorted octahedral coordination geometry, surrounded by six oxygen atoms. iucr.orgtuwien.atlaboratorynotes.com This coordination is typical for nickel(II) compounds and is a key factor in the stability of the crystal structure. laboratorynotes.comlookchem.com The distortion from a perfect octahedron is due to the different types of coordinating ligands and the constraints of the crystal lattice. iucr.org

The distinction between the two nickel sites arises from the nature of the coordinating ligands. iucr.orgtuwien.at

The Ni1 site is coordinated exclusively by six oxygen atoms belonging to six different formate anions. iucr.orgtuwien.atresearchgate.net

The Ni2 site is coordinated by four oxygen atoms from four separate water molecules and two oxygen atoms from two formate anions. iucr.orgtuwien.atresearchgate.netwikipedia.org

The bond lengths between the nickel centers and the oxygen atoms are consistent with those found in similar first-row transition metal formates. iucr.org

Table 2: Selected Ni-O Bond Lengths (Å) in Nickel(II) Formate Dihydrate

| Bond | Length (Å) |

|---|---|

| Ni1—O1 | 2.0621(8) |

| Ni1—O2 | 2.0718(8) |

| Ni1—O3 | 2.0838(8) |

| Ni2—O4 | 2.0396(8) |

| Ni2—O5 | 2.0839(9) |

| Ni2—O6 | 2.0913(9) |

Data from a redetermination at 100 K. iucr.org

Table 3: Hydrogen Bond Geometry (Å, °) in Nickel(II) Formate Dihydrate

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O5—H5A···O2 | 0.84(2) | 1.86(2) | 2.689(1) | 170(2) |

| O5—H5B···O4 | 0.84(2) | 1.95(2) | 2.784(1) | 171(2) |

| O6—H6A···O1 | 0.84(2) | 1.85(2) | 2.684(1) | 171(2) |

| O6—H6B···O3 | 0.84(2) | 1.90(2) | 2.730(1) | 170(2) |

D = Donor atom; A = Acceptor atom. iucr.org

Thermal Decomposition Mechanisms and Kinetics of Nickel Ii Formate Dihydrate

Thermal Analysis Techniques

Various thermal analysis techniques are employed to investigate the thermal decomposition of nickel(II) formate (B1220265) dihydrate, providing insights into the kinetics and mechanisms of the process.

Differential Thermal Analysis-Thermogravimetry (DTA-TG) Studies

Differential thermal analysis (DTA) and thermogravimetry (TG) are fundamental in studying the decomposition of nickel formate dihydrate. kfnl.gov.saresearchgate.net DTA-TG studies conducted in the air show that the decomposition process occurs in two distinct steps. researchgate.netsciencemadness.org The initial endothermic peak observed in the DTA curve corresponds to the dehydration of the salt, while a subsequent exothermic peak indicates the decomposition and oxidation of the anhydrous nickel formate to form nickel oxide (NiO). researchgate.netsciencemadness.org

The TG curve complements the DTA findings, showing two corresponding weight loss steps. The first step represents a weight loss of approximately 20%, which aligns with the theoretical value of 19.2% for the removal of two water molecules during dehydration. sciencemadness.org The second step shows a weight loss of about 47% (against a theoretical value of 49.5%), corresponding to the decomposition of the anhydrous salt into nickel powder, which is then oxidized to NiO. sciencemadness.org

| Thermal Event | DTA Peak Type | Corresponding TG Weight Loss |

| Dehydration | Endothermic | ~20% sciencemadness.org |

| Decomposition & Oxidation | Exothermic | ~47% sciencemadness.org |

Isothermal and Temperature-Programmed Decomposition Experiments

Isothermal and temperature-programmed decomposition experiments provide detailed kinetic data on the decomposition process. Isothermal thermogravimetric analysis has been used to study the kinetics of both the dehydration and decomposition steps. researchgate.netsciencemadness.org Kinetic analysis of the isothermal data for the dehydration step suggests that it is best described by phase boundary controlled reaction models. researchgate.netsciencemadness.org For the subsequent decomposition of the anhydrous salt, the data aligns with models involving branching nucleation. researchgate.netsciencemadness.org The activation energy for the decomposition and oxidation of nickel formate in the air to NiO is approximately 70 kJ mol⁻¹. sciencemadness.org

Differential Scanning Calorimetry (DSC) Measurements

Differential Scanning Calorimetry (DSC) measurements further elucidate the thermal transitions of this compound. cam.ac.uk DSC studies, in conjunction with thermogravimetric analysis (TGA), have been used to determine the temperatures at which the dihydrate loses its water of crystallization and subsequently decomposes. cam.ac.uk In one study, DSC measurements were performed on a precursor ink containing a nickel formate–ethylenediamine complex. The sample was heated in a platinum pan, and the temperature was increased at a rate of 10 °C min⁻¹ under a dry synthetic air atmosphere to monitor the thermal events. rsc.org Another study utilized DSC analysis to investigate the formation of LiNiPO₄ from a mixed LiNi-phosphate-formate precursor, where the enthalpy of the phase transition was determined. lookchem.com

Dehydration Process

The initial stage in the thermal decomposition of this compound is the release of its two water molecules.

Dehydration Temperature Ranges

The dehydration of this compound occurs over a specific temperature range. DTA-TG studies show an endothermic peak for dehydration at approximately 180°C. sciencemadness.orgmdpi.com Other thermogravimetric analyses indicate that the dihydrate loses its crystallized water at around 160°C. cam.ac.uk Isothermal dehydration experiments have been conducted at temperatures ranging from 180°C to 220°C. researchgate.net The relatively low activation energy calculated for this step, approximately 34.5 kJ mol⁻¹, may suggest the catalytic influence of trace amounts of nickel and nickel oxide formed during the process. sciencemadness.org

| Analysis Technique | Dehydration Temperature |

| DTA-TG | ~180°C sciencemadness.orgmdpi.com |

| TGA | ~160°C cam.ac.uk |

| Isothermal Experiments | 180°C - 220°C researchgate.net |

Morphological Changes upon Water Release

The release of water molecules during dehydration leads to noticeable changes in the morphology of the nickel formate crystals. researchgate.netsciencemadness.org Scanning electron microscopy (SEM) reveals that the original this compound consists of small crystallites. researchgate.netsciencemadness.org Following dehydration, there is a rounding of the crystal edges and faces. researchgate.netsciencemadness.org This alteration in shape is a direct consequence of the release of the water of hydration from the crystal lattice. researchgate.netsciencemadness.org

| Stage | Morphological Characteristics |

| Before Dehydration | Small crystallites sciencemadness.org |

| After Dehydration | Rounding of crystal edges and faces sciencemadness.org |

In Situ Spectroscopic Investigations of Thermal Processes (e.g., QXAFS)

To comprehend the real-time structural and chemical changes during the thermal decomposition of nickel(II) formate dihydrate, in situ spectroscopic techniques are indispensable. Quick X-ray Absorption Fine Structure (QXAFS) spectroscopy, in particular, offers profound insights by allowing for the continuous monitoring of the local atomic environment of nickel atoms as the material is heated. acs.orgacs.org

QXAFS studies reveal that the pyrolytic decomposition of nickel(II) formate dihydrate is a multi-step process. acs.orgacs.org The initial phase involves a rapid dehydration of the dihydrate. acs.orgresearchgate.net This is followed by the decomposition of the anhydrous nickel formate. acs.orgresearchgate.net These investigations have been instrumental in identifying the presence of a nickel oxide intermediate, a previously uncertain aspect of the decomposition mechanism. acs.orgresearchgate.net The final product of this pyrolysis is a finely divided nickel metal. acs.orgresearchgate.net

The power of QXAFS lies in its ability to capture data rapidly, with edge and extended XAFS spectra obtainable in approximately 4 and 30 seconds, respectively. acs.orgacs.org This rapid data acquisition ensures that the dynamic changes during the decomposition are accurately captured without any adverse effects on the derived structural parameters when compared to conventional techniques. acs.orgacs.orgresearchgate.net

Table 1: Key Findings from In Situ QXAFS Studies

| Stage of Decomposition | Observation from QXAFS | Implication |

| Initial Heating | Rapid dehydration | Loss of water molecules from the crystal lattice. acs.orgresearchgate.net |

| Intermediate Stage | Formation of a nickel oxide intermediate | Confirms a key, previously uncertain, step in the reaction pathway. acs.org |

| Final Stage | Formation of finely divided nickel metal | Demonstrates the reduction of the nickel species to its metallic state. acs.org |

Morphology and Particle Size Evolution during Pyrolysis

The physical characteristics of the nickel product, such as morphology and particle size, are intricately linked to the conditions of the pyrolysis process. The transformation from nickel(II) formate dihydrate to metallic nickel involves significant changes in the solid-state structure, influencing the final material's properties.

Formation of Finely Divided Nickel Metal

The thermal decomposition of nickel(II) formate dihydrate is a well-established method for producing finely divided, porous nickel. wikipedia.org This process, when carried out in an inert atmosphere, involves heating the nickel formate, which can be in its dihydrate form. google.com The decomposition yields not only metallic nickel but also gaseous byproducts such as carbon dioxide, carbon monoxide, water, and hydrogen. wikipedia.orgnih.gov

The decomposition of the formate group itself generates a reducing environment (due to the release of H₂ and CO), which facilitates the reduction of Ni(II) to Ni(0). scispace.com This in-situ reduction is a key factor in the formation of very fine nickel particles. laboratorynotes.com Studies have shown that the decomposition can yield nickel metal at temperatures as low as 350°C. cam.ac.uk The resulting nickel particles are often of a nanometer scale, with QXAFS studies indicating mean particle diameters of approximately 12 Å. acs.orgresearchgate.net The high surface area of these finely divided nickel particles makes them highly active catalytically. acs.org

Agglomeration and Particle Morphology Control

A significant challenge in the synthesis of fine nickel particles via the pyrolysis of nickel(II) formate dihydrate is the prevention of agglomeration. The high-surface-area nanoparticles formed during decomposition are prone to sintering at elevated temperatures, which can lead to a reduction in surface area and catalytic activity. mdpi.com

Several strategies are employed to control agglomeration and morphology:

Use of Support Materials: Dispersing the nickel formate on a support material can help maintain particle separation. cam.ac.uk

Passivating Species: It has been suggested that carbon-containing species formed during the decomposition of the formate precursor may help to passivate the newly formed nickel particles, preventing their agglomeration, at least in the initial stages of nucleation. cam.ac.uk

Precursor Morphology: The morphology of the initial nickel(II) formate dihydrate can influence the final product. However, preserving a specific morphology, such as a flower-like structure from a precursor, can be challenging due to the significant differences in the crystal structures of the precursor and the final nickel oxide or nickel product. acs.org

Spray Pyrolysis: Techniques like spray pyrolysis have been used to produce nickel particles. cam.ac.uk However, depending on the precursors and conditions, this can result in submicron-sized particles or mixtures of nano- and micron-sized particles. researchgate.net Low-pressure spray pyrolysis has shown promise in generating NiO particles as small as 20 nm. researchgate.net

Controlling these factors is essential for tailoring the properties of the resulting nickel material for specific applications, such as in catalysis and electronics. cam.ac.ukmdpi.com

Magnetic Properties and Behavior of Nickel Ii Formate Dihydrate

Magnetic Ordering Phenomena

Antiferromagnetic Order in A-Layers

Within the A-layers of nickel(II) formate (B1220265) dihydrate, the nickel ions are linked in such a way that they exhibit antiferromagnetic ordering below a critical temperature. jps.jp In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the ideal state. The primary exchange interaction in nickel(II) formate dihydrate is antiferromagnetic. kyoto-u.ac.jp

Temperature Dependence of Magnetic Susceptibility and Magnetization

The magnetic properties of nickel(II) formate dihydrate are highly sensitive to changes in temperature, exhibiting distinct transitions and behaviors at specific temperature points.

Néel Temperature (T_N)

Nickel(II) formate dihydrate undergoes a magnetic phase transition at a critical temperature known as the Néel temperature (T_N), which is approximately 15.5 K. aps.orgkyoto-u.ac.jpkyoto-u.ac.jp Above this temperature, the material is in a paramagnetic state. As the temperature is lowered below T_N, the magnetic moments of the nickel ions begin to order, leading to the onset of weak ferrimagnetism. kyoto-u.ac.jpkyoto-u.ac.jp

Compensation Point (T*) and Magnetization Reversal

A particularly noteworthy feature of nickel(II) formate dihydrate is the presence of a compensation point (T), which occurs at approximately 8.5 K. aps.orgkyoto-u.ac.jpkyoto-u.ac.jp At this specific temperature, the net magnetization of the material becomes zero. kyoto-u.ac.jpkyoto-u.ac.jp As the temperature is further decreased below T, the magnetization increases again, but its sign is reversed compared to the magnetization between T* and T_N. aps.orgkyoto-u.ac.jp This phenomenon of magnetization reversal is a key indicator of the weak ferrimagnetic nature of the compound, arising from the competing temperature dependencies of the magnetizations of the two subsystems. kyoto-u.ac.jpkyoto-u.ac.jp The sign of the low-field magnetization at any given temperature is dependent on the sample's magnetic history. aps.orgkyoto-u.ac.jp

| Magnetic Property | Value |

| Néel Temperature (T_N) | 15.5 K aps.orgkyoto-u.ac.jpkyoto-u.ac.jp |

| Compensation Point (T*) | 8.5 K aps.orgkyoto-u.ac.jpkyoto-u.ac.jp |

Spectroscopic Probes of Magnetic Structure (e.g., Proton NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a powerful tool for investigating the intricate magnetic structure of nickel formate dihydrate at low temperatures. Studies have revealed that this compound contains two non-equivalent nickel ion sites, designated as A-sites and B-sites, which form distinct magnetic subsystems. jps.jpjst.go.jp This structural feature gives rise to a complex magnetic behavior that has been elucidated through detailed NMR analysis.

At temperatures below the Néel temperature (T\sub{N}), initial heat capacity measurements suggested that the Ni²⁺ ions in the A-layer exhibit antiferromagnetic ordering, while the Ni²⁺ ions in the B-layer remain paramagnetic. jps.jpjst.go.jp However, magnetization data pointed towards a weak ferrimagnetic order involving Ni²⁺ ions in both layers. jps.jpjst.go.jp Proton NMR was employed to resolve this apparent contradiction. By comparing the observed resonance frequencies with calculations based on various potential magnetic structures, a more precise model was developed. jps.jpjst.go.jp

The ¹H NMR spectra, recorded at low temperatures (e.g., 1.5 ± 0.1 K) and in the absence of an external magnetic field, display multiple resonance peaks. jps.jp These peaks are attributable to the different types of protons present in the crystal structure: those belonging to the formate groups and those in the water molecules coordinating the B-site nickel ions. jps.jp For instance, experiments on Ni(HCOO)₂·2H₂O have identified peaks at approximately 8.0, 7.6, 5.5, 3.4, and 3.1 MHz. jps.jp Through comparative studies using the deuterated analogue, Ni(HCOO)₂·2D₂O, where the water molecules are replaced with heavy water, specific peaks can be assigned. The signals at 8.0, 7.6, and 3.4 MHz show a significant reduction in intensity in the deuterated sample, indicating that they correspond to the protons of the water molecules. jps.jp Conversely, the peaks at 5.5 and around 3.1 MHz remain unchanged, assigning them to the protons of the formate groups. jps.jp

The analysis of these NMR spectra supports a ferrimagnetic structure where the spins are ordered with canted magnetic moments within the a-b plane of the crystal. jps.jpjst.go.jp The sharp decrease in NMR frequencies with increasing temperature is primarily attributed to changes in the direction of the magnetic moments. jps.jp

Interactive Data Table: ¹H NMR Peak Assignments in this compound at 1.5 K

| Observed Frequency (MHz) | Assignment | Rationale for Assignment |

| 8.0 | Protons in water molecules | Intensity decreases upon deuteration of water molecules. jps.jp |

| 7.6 | Protons in water molecules | Intensity decreases upon deuteration of water molecules. jps.jp |

| 5.5 | Protons in formic group | Intensity is unaffected by deuteration of water molecules. jps.jp |

| 3.4 | Protons in water molecules | Intensity decreases upon deuteration of water molecules. jps.jp |

| ~3.1 | Protons in formic group | Intensity is unaffected by deuteration of water molecules. jps.jp |

Spin System Analysis and Exchange Constants

Theoretical analysis of the spin system allows for the estimation of the exchange integral (J) and crystal-field parameters (D and E), which govern the magnetic interactions and anisotropy in the compound. Based on experimental data, the following values for these parameters have been estimated for Ni(HCOO)₂·2H₂O:

J (exchange integral): 4.5k (where k is the Boltzmann constant) aip.org

D (axial crystal-field parameter): -4.3k aip.org

E (rhombic crystal-field parameter): 1.2k aip.org

These parameters are crucial for the theoretical modeling of the magnetic behavior, including the prediction of the antiferromagnetic state where the spins at the two inequivalent sites possess different expectation values. aip.org For context, in other nickel formate-based structures, such as the perovskite-like M(CHOO)₃[NH₂(CH₃)₂] (where M=Ni), the exchange coupling constant J has been estimated to be -4.85 cm⁻¹ based on molecular field theory. nju.edu.cn

Interactive Data Table: Estimated Magnetic Interaction Parameters for this compound

| Parameter | Symbol | Estimated Value | Significance |

| Exchange Integral | J | 4.5k | Describes the strength of the magnetic exchange interaction between neighboring Ni²⁺ ions. aip.org |

| Axial Crystal-Field Parameter | D | -4.3k | Represents the primary single-ion anisotropy, influencing the preferred orientation of the magnetic moments. aip.org |

| Rhombic Crystal-Field Parameter | E | 1.2k | Describes the deviation from axial symmetry in the crystal field. aip.org |

Influence of Crystal Structure on Magnetic Anisotropy

The magnetic anisotropy in this compound is intrinsically linked to its monoclinic crystal structure (space group P2₁/c). jps.jp A key feature of this structure is the existence of two non-equivalent octahedral sites for the Ni²⁺ ions, the A-sites and B-sites. jps.jpiucr.org This crystallographic distinction is the primary source of the observed magnetic anisotropy.

The coordination environment of the Ni²⁺ ions at these two sites is different:

A-site Ni²⁺ ions: Each A-ion is located at the center of an octahedron formed by six oxygen atoms belonging to formate groups. jps.jpiucr.org

B-site Ni²⁺ ions: Each B-ion is at the center of an octahedron composed of four oxygen atoms from water molecules and two oxygen atoms from formate groups. jps.jpiucr.org

This difference in the local environment leads to distinct crystal fields at the A and B sites, which in turn results in different single-ion anisotropies for the Ni²⁺ ions at these locations. researchgate.net The magnetic moment directions are interpreted as a consequence of this crystal field anisotropy. researchgate.net The competition between dipolar anisotropy and the single-ion anisotropy is responsible for the observed directions of the magnetic moments. researchgate.net The canted antiferromagnetic ordering observed in this compound below its Néel temperature is a direct manifestation of this structural and magnetic anisotropy. researchgate.net The formate anions bridge the two types of Ni²⁺ cations, creating a three-dimensional framework that facilitates the magnetic interactions throughout the crystal. iucr.org

Investigation of Magnetic Properties in Derived Nickel Materials (e.g., Nanowires from Precursors)

This compound is a valuable precursor for the synthesis of nickel-based nanomaterials, particularly nickel nanowires, through thermal decomposition. laboratorynotes.com The magnetic properties of these derived materials are of significant interest for applications in electronics and magnetic devices. mdpi.com The morphology and structure of the resulting nickel nanowires, which can be controlled by the synthesis conditions, play a crucial role in determining their magnetic behavior.

When nickel formate precursor inks are thermally reduced, especially in the presence of a magnetic field, aligned nickel nanowires can be formed. mdpi.com These nanowires often exhibit a unique "string of pearls" morphology, where individual nanoparticles are fused together. The alignment and elongated shape of these nanowires induce significant shape anisotropy, leading to anisotropic magnetic properties. mdpi.com

For instance, nickel nanowire films produced from a precursor ink and aligned with a magnetic field show enhanced magnetic properties along the direction of alignment. mdpi.com In one study, the remanent magnetization parallel to the alignment direction was 20 emu/g, whereas it was only 7 emu/g in the perpendicular direction. mdpi.com The saturation magnetization of printed and cured films can reach values such as 30 emu/g, which is comparable to bulk nickel. mdpi.comnih.gov Hierarchical nickel nanowires synthesized by a simple reduction method have shown a saturation magnetization (M\sub{s}) of 51 emu/g and a coercivity (H\sub{c}) of 34.5 Oe, making them suitable for soft magnetic sensor applications. nih.gov

Interactive Data Table: Magnetic Properties of Nickel Nanowires Derived from Precursors

| Material | Synthesis Method | Saturation Magnetization (M\sub{s}) | Coercivity (H\sub{c}) | Remanent Magnetization (M\sub{r}) | Key Finding |

| Aligned Ni Nanowire Film | Printed precursor ink with magnetic field alignment | 30 emu/g mdpi.comnih.gov | 120 Oe mdpi.com | 20 emu/g (parallel), 7 emu/g (perpendicular) mdpi.com | Magnetic properties are anisotropic, enhanced along the alignment axis. mdpi.com |

| Hierarchical Ni Nanowires (h-NiNWs) - Powder | Simple reduction | 49 emu/g nih.gov | 175 Oe nih.gov | 12.9 emu/g nih.gov | Ferromagnetic nature with notable coercivity. nih.gov |

| Hierarchical Ni Nanowires (h-NiNWs) - Pellet | Simple reduction, pelletized | 51.5 emu/g nih.gov | 34.5 Oe nih.gov | 3.55 emu/g nih.gov | Interparticle interactions in the pellet alter magnetic properties. nih.gov |

Application As a Precursor Material in Advanced Materials Synthesis

Catalytic Applications

The thermal decomposition of nickel formate (B1220265) dihydrate is a key process for generating active nickel catalysts. When heated, the compound yields highly pure metallic nickel powder, making it an attractive precursor for catalytic applications. laboratorynotes.com

Preparation of Nickel Catalysts for Hydrogenation

Nickel formate dihydrate is utilized in the production of nickel catalysts for hydrogenation processes. laboratorynotes.comwikipedia.org The thermal decomposition of the dihydrate, particularly when heated in a vacuum to around 300°C, yields fine, pure nickel powders. wikipedia.org The reaction for this decomposition is:

Ni(HCO₂)₂(H₂O)₂ → Ni + 2CO₂ + 2H₂O + H₂ wikipedia.org

These resulting finely divided nickel powders are effective as hydrogenation catalysts. laboratorynotes.comwikipedia.org The in situ generation of active sites from the reduction of nickel species makes these catalysts highly efficient for the hydrogenation of a wide range of organic compounds, including those with ethylene (B1197577) and acetylene (B1199291) bonds, as well as nitro- and keto- groups. mdpi.com The low decomposition temperature of nickel formate compared to other nickel salts is advantageous, as it allows for the formation of catalytically active nickel nanoparticles at lower temperatures. cam.ac.ukresearchgate.net

Formation of High Surface Area Nickel for Catalysis

A significant advantage of using this compound as a precursor is its ability to produce high surface area nickel. cam.ac.uksciencemadness.org During thermal decomposition, the original crystal structure of the salt breaks down, leading to a substantial reduction in particle size. researchgate.net This process significantly increases the surface area of the final nickel product. researchgate.netsciencemadness.org The resulting material often consists of aggregates of small nickel particles. researchgate.net

The high surface area and catalytic activity of the nickel nanoparticles formed from this precursor are critical for efficient catalysis. cam.ac.uk The relatively low temperature of dissociation plays an important role in preserving the small size and high surface area of the nanoparticles, preventing sintering that can occur at higher temperatures. cam.ac.uk This makes the nickel formate route an effective method for preparing highly active catalysts for various chemical reactions. capes.gov.br

Carbon Nanotube (CNT) Growth Catalyst Precursor

This compound is an effective and ideal catalyst precursor for the synthesis of carbon nanotubes (CNTs) through methods like chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD). cam.ac.ukcapes.gov.br Its use as a precursor offers several advantages, including low cost, stability in air, and ease of operation. cam.ac.uk The decomposition of nickel formate produces freshly formed, catalytically active nickel nanoparticles with a controllable size and a narrow size distribution, which are highly efficient for CNT growth. cam.ac.uk

Synthesis of Double-Walled Carbon Nanotubes (DWNTs)

This compound has been specifically identified as an effective catalyst precursor for the selective synthesis of double-walled carbon nanotubes (DWNTs). acs.orgresearchgate.net These materials exhibit high thermal stability and structural integrity. acs.org

A hydrogen arc discharge method utilizing this compound as the catalyst precursor has been successfully employed to produce high-quality DWNTs. acs.orgresearchgate.net In this technique, the high temperature of the arc discharge causes the instantaneous pyrolysis of the this compound. acs.org This rapid decomposition avoids the sintering of nickel nanoparticles, leading to the formation of a large number of catalytically active particles of a suitable size for DWNT growth. acs.org

The resulting DWNTs show excellent oxidation resistance up to approximately 800°C, a thermal stability that approaches that of graphitized multi-walled carbon nanotubes. acs.orgresearchgate.net This high stability is attributed to the good structural integrity of the nanotubes. acs.org The decomposition of the this compound precursor also releases active radicals like hydrogen and oxygen, which have a cleaning effect during the growth process. researchgate.net

| Property | Measurement/Observation | Reference |

|---|---|---|

| Outer Diameter | 1.98–3.47 nm | researchgate.net |

| Inner Diameter | 1.32–2.81 nm | researchgate.net |

| Oxidation Resistance | Stable up to ~800°C in air | acs.orgresearchgate.net |

| Structural Quality | High quality with good structural integrity | acs.orgresearchgate.net |

The nickel formate route is well-suited for surface-bound thermal CVD and plasma-enhanced CVD (PECVD) growth of CNTs. cam.ac.ukcapes.gov.br A key advantage of using nickel formate is that the catalyst can be deposited from a solution, which is a low-cost method suitable for large-area growth and for coating substrates with complex shapes. cam.ac.ukresearchgate.net

In these processes, a solution of this compound is applied to a substrate. cam.ac.uk The nickel nanoparticles are then formed in situ through the thermal decomposition of the precursor during the CNT growth process. cam.ac.uk The PECVD method, in particular, allows for CNT growth at lower temperatures compared to thermal CVD because the plasma assists in the decomposition of the hydrocarbon precursor gas (e.g., acetylene). ub.eduub.edu This technique is beneficial for temperature-sensitive substrates. ub.edu The use of nickel formate as a precursor leads to the formation of highly active Ni nanoparticles that facilitate efficient CNT growth in both CVD and PECVD systems. cam.ac.uk

| Feature | Chemical Vapor Deposition (CVD) | Plasma-Enhanced CVD (PECVD) | Reference |

|---|---|---|---|

| Catalyst Formation | In situ thermal decomposition of this compound | cam.ac.uk | |

| Operating Temperature | Higher | Lower (plasma-assisted decomposition) | ub.edu |

| Catalyst Deposition | Solution-based, low-cost, suitable for large areas | cam.ac.ukcapes.gov.br | |

| Outcome | Controlled, surface-bound growth of CNTs | cam.ac.uk |

Precursor for Nickel Oxide Thin Films

This compound is also utilized as a precursor for fabricating nickel oxide (NiO) thin films, which are important p-type semiconductor materials used in various electronic and energy applications, such as hole transport layers in organic photovoltaic devices. knowde.comnih.gov

Nickel oxide thin films can be fabricated from a this compound precursor using solution-based methods, such as spin coating, followed by a thermal annealing step. knowde.com The precursor is dissolved in a suitable solvent system to create an organometallic ink. This ink is then deposited onto a substrate, and subsequent heating in air converts the precursor into a NiO thin film. knowde.com Isothermal studies have shown that this compound can be converted to NiO in less than an hour at temperatures between 240 °C and 280 °C in air. knowde.com The properties of the resulting NiO film, such as its crystallinity, conductivity, and optical band gap, are highly dependent on the annealing temperature. knowde.com

The processing temperature required to convert the precursor to nickel oxide can be significantly lowered by complexing the nickel formate with other ligands, such as ethylenediamine. knowde.com This diamine complexation lowers the thermal energy required for decomposition. knowde.com For example, while this compound alone converts to NiO at 240–280 °C, the nickel formate–ethylenediamine complex enables the formation of NiO thin films at a lower temperature of 250 °C. knowde.com Thermogravimetric analysis of this complex shows a major mass loss between 180–240 °C, corresponding to its conversion to NiO. knowde.com Lowering the processing temperature is a critical advantage, as it allows for the use of flexible plastic substrates that cannot withstand high temperatures, broadening the potential applications for NiO thin films. knowde.com

Table 2: Effect of Annealing Temperature on Nickel Formate-Based NiO Thin Film Properties

| Annealing Temperature (°C) | Precursor System | Key Observations | Source |

|---|---|---|---|

| 150 - 350 | Nickel formate–ethylenediamine | Increased annealing temperature leads to greater conversion of the precursor to NiOx, resulting in significantly increased short-circuit currents in OPV devices. | nih.gov |

| 250 | Nickel formate–ethylenediamine | Formation of NiOx is well advanced. | knowde.com |

| 300 | Nickel formate–ethylenediamine | Optical band gap estimate of 3.9 eV, close to the accepted value for NiO (4.0 eV). | knowde.com |

| 200 - 350 | Generic Sol-Gel NiO | Crystallite size of nanoparticles increases with rising annealing temperature, reaching a maximum at 300°C. | |

Formation of Other Nickel-Containing Materials

Beyond nickel nanoparticles and nickel oxide, nickel formate serves as a precursor for other nickel-containing materials, such as nickel carbide.

In one reported synthesis, pure nickel carbide (Ni₃C) nanoparticles with diameters of about 40 nm were successfully prepared through the thermal decomposition of nickel formate in the presence of oleic acid and oleylamine. The formation of the metastable Ni₃C is attributed to the coexistence of active nickel and active carbon, both generated from the decomposition of the precursor and the surrounding organic ligands. The resulting Ni₃C nanoparticles were found to be superparamagnetic. This demonstrates the utility of nickel formate in synthesizing specific nickel compounds by carefully controlling the reaction environment and the presence of other reagents during its thermal decomposition.

Preparation of Nickel Powder

This compound is a key precursor for the production of finely divided, high-purity nickel powder. The synthesis process relies on the thermal decomposition of the compound. When heated, this compound first undergoes dehydration, followed by the decomposition of the anhydrous nickel formate into metallic nickel and gaseous byproducts.

This process is typically carried out under controlled conditions to ensure the formation of nickel powder with desired characteristics. The temperature of decomposition is a critical parameter; heating in a vacuum to around 300°C results in the formation of pure nickel. wikipedia.org The temperature at which the nickel compound is reduced influences the activity of the resulting nickel powder, with lower reduction temperatures generally yielding a more active form. osti.gov

The thermal decomposition in air proceeds through two main stages, which can be observed using techniques like Differential Thermal Analysis (DTA) and Thermogravimetry (TG). sciencemadness.orgresearchgate.net The first step is an endothermic process corresponding to the loss of water molecules (dehydration) at around 180°C. sciencemadness.org The second step is an exothermic process at a higher temperature (around 240°C in air) where the anhydrous salt decomposes. sciencemadness.orgresearchgate.net In an inert atmosphere or vacuum, this second step yields metallic nickel. wikipedia.orgsciencemadness.org The fine nickel powders produced through this method are particularly useful as hydrogenation catalysts. wikipedia.org

| Stage | Approximate Temperature | Process | Observation (DTA) | Weight Loss (TG) |

|---|---|---|---|---|

| 1 | ~180°C | Dehydration | Endothermic Peak | ~19.2% (loss of 2 H₂O) |

| 2 | ~240°C | Decomposition & Oxidation | Exothermic Peak | ~49.5% (formation of NiO) |

Synthesis of Nickel Tetracarbonyl (Historical Perspective)

Historically, nickel formate has been utilized as a precursor to generate the highly active metallic nickel required for the synthesis of nickel tetracarbonyl (Ni(CO)₄). The primary industrial method for producing nickel tetracarbonyl is the Mond process, which involves the direct reaction of carbon monoxide with metallic nickel. wikipedia.org The success of this synthesis is highly dependent on the reactivity of the nickel metal used. osti.gov

Finely divided nickel with a high surface area, which is most reactive towards carbon monoxide, can be prepared by the low-temperature reduction of various nickel compounds. osti.gov Nickel formate is an excellent choice for this purpose, as it decomposes at a relatively low temperature range of 190-200°C to produce the necessary active nickel powder. osti.govsciencemadness.org

In a historical laboratory-scale synthesis, the process would involve two main steps:

Decomposition of Nickel Formate: Nickel formate crystals are heated in a stream of hydrogen gas. The temperature is gradually raised to 190-200°C, causing the green nickel formate to decompose into black, metallic nickel powder. sciencemadness.org The hydrogen stream carries away the water of crystallization and other gaseous byproducts. sciencemadness.org It is crucial not to exceed 200°C to maintain the high reactivity of the nickel. sciencemadness.org

Carbonylation of Nickel Powder: After the decomposition is complete, the system is cooled to room temperature while maintaining the hydrogen atmosphere. The hydrogen is then replaced by a rapid stream of carbon monoxide. The active nickel powder readily reacts with the carbon monoxide to form volatile nickel tetracarbonyl, which can then be collected by condensation in a cold trap. sciencemadness.org

This method highlights the role of nickel formate as an effective starting material for producing the specific form of nickel required for the synthesis of nickel tetracarbonyl, a compound that was pivotal in the development of organometallic chemistry and industrial nickel refining. wikipedia.org

Q & A

Q. What are the critical physical and chemical properties of nickel formate dihydrate for laboratory handling?

this compound (Ni(HCOO)₂·2H₂O) is a green monoclinic crystalline solid with a density of 2.15 g/cm³ and a decomposition temperature of 180–200°C, yielding Ni, CO, CO₂, H₂, H₂O, and CH₄ . Its partial water solubility (3.15–3.25 g/100 mL at ambient conditions) necessitates controlled humidity during storage . Key handling considerations include avoiding strong oxidizers (risk of exothermic reactions) and using local exhaust ventilation to minimize dust inhalation .

Q. What synthetic methods are preferred for preparing high-purity this compound?

Two primary routes are used:

- Metathesis : Reaction of nickel sulfate with sodium formate in aqueous solution, followed by crystallization .

- Direct neutralization : Dissolving nickel hydroxide in formic acid, which avoids sulfate contamination . Purification involves recrystallization from hot water, leveraging its moderate solubility .

Q. How does solubility variability impact experimental design in aqueous systems?

this compound’s temperature-dependent solubility (e.g., ~3.2 g/100 mL at 25°C) requires gravimetric analysis to quantify saturation points for reaction optimization . Insolubility in alcohols necessitates aqueous-phase synthesis for catalyst precursors .

Q. What crystallographic features define its coordination environment?

The structure consists of octahedral Ni²⁺ centers coordinated by four formate oxygen atoms and two water molecules, forming a polymeric chain. Hydrogen bonds between water and formate oxygen stabilize the lattice . Single-crystal X-ray diffraction (SC-XRD) at 100 K confirmed a monoclinic P2₁/c space group (a = 8.5806 Å, b = 7.0202 Å, c = 9.2257 Å, β = 97.551°) .

Advanced Research Questions

Q. How do advanced diffraction techniques resolve hydrogen-bonding ambiguities?

Modern charge-coupled device (CCD) detectors in SC-XRD enable precise determination of hydrogen positions via difference Fourier maps. This revealed asymmetric O–H···O hydrogen bonds (2.65–2.85 Å) critical for stabilizing the layered structure . Comparative studies with neutron diffraction could further refine proton disorder models.

Q. What mechanistic insights guide its use in synthesizing catalytic nickel nanoparticles?

Thermal decomposition under inert atmospheres proceeds via:

Q. What methodologies optimize its use in nanostructured material synthesis?

- Solid-phase synthesis : Mixing with carbon nanotubes (CNTs) and triphenylphosphine under argon yields Ni₂P@C/CNT composites for supercapacitors .

- Arc-discharge catalysis : Nickel formate precursors produce double-walled carbon nanotubes (DWNTs) with enhanced thermal stability . Key parameters include precursor purity, heating rates, and gas-phase composition .

Q. How can conflicting decomposition data be reconciled?

Discrepancies in intermediate phases (e.g., NiO vs. Ni₃C) arise from differing techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.